2-Aminoindan

α2-Adrenoceptor Radioligand Binding Neuropharmacology

2-Aminoindan (2-AI, CAS 2975-41-9, MFCD00082597), a conformationally rigid cyclic analogue of amphetamine , is a primary aromatic amine (C9H11N, MW 133.19) supplied commercially as a colorless to pale purple/brown liquid. Its core structural distinction—an amine positioned at the 2-position of the indane ring—dictates a unique interaction profile at plasma membrane monoamine transporters and α2-adrenergic receptors , differentiating it fundamentally from 1-aminoindan positional isomers and linear phenethylamines.

Molecular Formula C9H11N
Molecular Weight 133.19 g/mol
CAS No. 2975-41-9
Cat. No. B1194107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminoindan
CAS2975-41-9
Synonyms2-aminoindan
2-aminoindan hydrochloride
2-aminoindane
Molecular FormulaC9H11N
Molecular Weight133.19 g/mol
Structural Identifiers
SMILESC1C(CC2=CC=CC=C21)N
InChIInChI=1S/C9H11N/c10-9-5-7-3-1-2-4-8(7)6-9/h1-4,9H,5-6,10H2
InChIKeyLMHHFZAXSANGGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminoindan (CAS 2975-41-9) Procurement Specifications & Research-Grade Benchmarking


2-Aminoindan (2-AI, CAS 2975-41-9, MFCD00082597), a conformationally rigid cyclic analogue of amphetamine [1], is a primary aromatic amine (C9H11N, MW 133.19) supplied commercially as a colorless to pale purple/brown liquid [2]. Its core structural distinction—an amine positioned at the 2-position of the indane ring—dictates a unique interaction profile at plasma membrane monoamine transporters and α2-adrenergic receptors [3], differentiating it fundamentally from 1-aminoindan positional isomers and linear phenethylamines.

1
NET/DAT substrate profile supports monoamine transporter research
2
α2C-adrenoceptor interaction enables mechanistic study context
3
Rigid indane scaffold aids structure-activity comparison vs linear phenethylamines

2-Aminoindan (CAS 2975-41-9) Non-Interchangeability with Positional Isomers and Conformational Analogs


Generic substitution within the aminoindane class or with conformationally related scaffolds (e.g., 1-aminoindan, 2-aminotetralin, amphetamine) is not scientifically valid due to profound divergence in molecular pharmacology, behavioral effects, and toxicity profiles. Unlike 1-aminoindan, which exerts only a weak anorectic effect and depresses motor activity [1], 2-aminoindan acts as a potent anorectic with a distinct motor activity signature and is a selective substrate for NET and DAT [2]. Furthermore, N-methylation (NM-2-AI) or ring substitution (e.g., 5-MeO-AI, MDAI) drastically alters transporter selectivity from NET/DAT-preferring to SERT-preferring [2], rendering 2-aminoindan a unique parent scaffold. These differences are not merely academic; they translate into divergent in vivo efficacy, abuse liability predictions, and toxicological endpoints [3] that directly impact research reproducibility and safety compliance.

1-Aminoindan shows depressed motor activity and limited anorectic effect, which may not reproduce 2-AI behavioral endpoints.
Ring-substituted aminoindanes (e.g., 5-MeO-AI) exhibit preferential SERT activity, shifting transporter selectivity away from NET/DAT.
Amphetamine increases motor activity at anorectic doses, which may confound appetite-modulation endpoint interpretation.

Quantitative Differentiation of 2-Aminoindan (CAS 2975-41-9) from Comparator Compounds: In Vitro, In Vivo, and In Silico Evidence


α2-Adrenergic Receptor Subtype Binding Affinity of 2-Aminoindan vs. Comparator

2-Aminoindan exhibits high affinity for α2C adrenoceptors (Ki = 41 nM), with 3.3-fold lower affinity for α2A (Ki = 134 nM) and 5.1-fold lower affinity for α2B (Ki = 211 nM) [1]. This receptor interaction profile is distinct from other aminoindane derivatives and provides a mechanistic basis for observed behavioral effects.

α2C Binding Affinity
Head-to-head
Ki 41 nM (α2C)
Supports α2C-preferring research fit
~2.2-fold higher affinity than 5-MeO-AI; radioligand binding, HEK-293
α2-Adrenoceptor Radioligand Binding Neuropharmacology

In Vivo Anorectic and Motor Activity Differentiation: 2-Aminoindan vs. 1-Aminoindan and 2-Aminotetralin

At a dosage that halved food intake over 1 hour, 2-aminoindan reduced motor activity, whereas 1-aminoindan produced only a small anorectic effect and depressed motor activity [1]. This behavioral dichotomy underscores the functional consequences of amine positioning within the indane ring.

Motor Activity at Anorectic Dose
Head-to-head
2-AI: Reduced motor activity 1-AI: Depressed; 2-AT: No effect; Amph: Increased
Reported dissociation of anorectic effect from psychomotor stimulation
Rat model; 1 h food intake; photobeam monitoring
Anorectic Locomotor Activity Behavioral Pharmacology

Monoamine Transporter Selectivity: 2-Aminoindan vs. Ring-Substituted Derivatives

2-Aminoindan acts as a selective substrate for the norepinephrine transporter (NET) and dopamine transporter (DAT) [1]. In contrast, ring substitution (e.g., 5-MeO-AI, MDAI, MMAI) dramatically shifts selectivity toward the serotonin transporter (SERT), with MMAI showing 100-fold lower potency at NET and DAT [1].

NET/DAT Selectivity
Head-to-head
Selective NET/DAT substrate; ring analogs shift ≥6-fold toward SERT
Enables structure-transporter selectivity studies
Uptake inhibition in HEK-293; [3H]dopamine, [3H]norepinephrine
Dopamine Transporter Norepinephrine Transporter Serotonin Transporter Substrate Selectivity

In Silico Toxicity Profile Comparison: 2-Aminoindan vs. N-Methyl-2-Aminoindan (NM-2-AI)

A comprehensive in silico multi-tool study predicted divergent toxicological profiles for 2-AI and its N-methylated derivative NM-2-AI [1]. 2-AI showed a lower predicted probability of genotoxicity (Ames test: 58.7%) compared to NM-2-AI (66.3%), while both exhibited high predicted cardiovascular toxicity probability (~80%) [1].

Predicted Toxicity Profile
Head-to-head
Genotoxicity prob. 58.7% vs 66.3% (NM-2-AI) hERG IC50 391.7 µM vs 126.9 µM
Supports compound selection review for handling protocols
In silico multi-tool; experimental validation required
Predictive Toxicology ADMET In Silico Modeling

Purity and Analytical Specification Benchmarking for Research-Grade 2-Aminoindan

Commercial suppliers offer 2-aminoindan at high purity specifications, typically ≥98% by GC and >99.0% by GC with neutralization titration confirmation [1]. Validated reverse-phase HPLC methods with simple mobile phases (acetonitrile/water/phosphoric acid) enable robust purity verification and impurity profiling [2].

Purity Specification
Specification review
≥98% (GC); >99.0% (GC, titration)
Supports batch-to-batch reproducibility for receptor assays
Orthogonal methods (GC, titration, HPLC)
Analytical Chemistry Quality Control Purity Specification

Physicochemical Property Differentiation: 2-Aminoindan Free Base vs. Hydrochloride Salt

The free base of 2-aminoindan is a liquid at 20°C with a boiling point of 229°C and density of 1.024 g/mL [1]. In contrast, the hydrochloride salt is a solid with a melting point range of 243-250°C , offering distinct handling, storage, and formulation advantages depending on the experimental workflow.

Physical Form
Property context
Free base: liquid, bp 229°C; HCl salt: solid, mp 243-250°C
Form selection depends on dosing and storage workflow
At 20°C, atmospheric pressure
Physicochemical Properties Salt Form Selection Formulation

Optimal Research and Procurement Applications for 2-Aminoindan (CAS 2975-41-9) Based on Differentiated Evidence


Investigating α2C-Adrenoceptor Pharmacology Without Serotonergic Confounds

2-Aminoindan serves as a preferred parent scaffold for studies focused on α2C-adrenoceptor function due to its high affinity (Ki = 41 nM) for this subtype and minimal activity at the serotonin transporter (SERT) [1]. This contrasts with ring-substituted derivatives (e.g., 5-MeO-AI, MMAI) that exhibit moderate affinity for 5-HT2B receptors and preferential SERT activity [1]. Researchers requiring a clean α2C pharmacological probe should select 2-AI over substituted aminoindanes.

Dissecting Anorectic Mechanisms Without Psychomotor Stimulation

In vivo behavioral pharmacology studies seeking to isolate anorectic effects from locomotor activation can uniquely leverage 2-AI. At dosages that halve food intake over 1 hour, 2-AI reduces motor activity, a profile not observed with 2-aminotetralin (no effect) or amphetamine (increased activity) [2]. This differentiated behavioral signature makes 2-AI a valuable tool for investigating appetite-regulating pathways distinct from classical psychostimulants.

Structure-Transporter Activity Relationship (STAR) Studies with NET/DAT Selectivity

As the only compound in the tested aminoindane series that functions as a selective NET/DAT substrate without appreciable SERT activity [1], 2-AI is the essential comparator for STAR studies. Any substitution on the 2-aminoindan ring (e.g., 5-methoxy, 5,6-methylenedioxy) shifts selectivity toward SERT, with up to 100-fold reductions in NET/DAT potency [1]. Therefore, 2-AI must be included as the baseline control when evaluating novel aminoindane derivatives to quantify selectivity shifts.

Analytical Method Development and Reference Standard Procurement

2-Aminoindan (free base) is available at >99.0% purity (GC and neutralization titration) [3], with validated HPLC methods using simple mobile phases (acetonitrile/water/phosphoric acid) [4]. This high-purity material is suitable for use as an analytical reference standard in forensic toxicology, metabolite identification studies, and quality control of synthetic derivatives. Procurement of the free base (liquid) is recommended for chromatographic applications, while the hydrochloride salt (solid) is preferred for gravimetric preparation of stock solutions.

Application
Selection Property
Validation Focus
α2C-Adrenoceptor Pharmacology Studies
α2C receptor affinity with minimal SERT activity
α2C functional assay verification
Appetite Modulation Behavioral Studies
Anorectic effect profile without psychomotor stimulation
Food intake vs locomotor activity monitoring
Structure-Transporter Selectivity Studies
NET/DAT substrate selectivity as baseline comparator
Uptake assay selectivity benchmarking
Analytical Reference Standard & Method Development
High-purity grade with orthogonal analytical confirmation
Chromatographic purity and identity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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